6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione
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Overview
Description
6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione is a chemical compound with the molecular formula C10H9ClO3S It is a member of the thiochromenone family, characterized by the presence of a sulfur atom in the chromenone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione typically involves the reaction of 2-chlorobenzaldehyde with methyl thioglycolate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Pathways involved include the inhibition of inflammatory mediators and disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester: Similar structure but with different functional groups.
6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione: Another compound with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3S/c1-6-4-9(12)8-5-7(11)2-3-10(8)15(6,13)14/h2-3,5-6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDOFTXQCQDRSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1(=O)=O)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372293 |
Source
|
Record name | 6-Chloro-2-methyl-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-44-4 |
Source
|
Record name | 4H-1-Benzothiopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-methyl-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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